N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with N-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phosgene or a similar carbonylating agent to form the carboxamide group. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological molecules. The carboxamide group contributes to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-N-methylpiperazine: Lacks the carboxamide group, resulting in different chemical properties and applications.
N-(4-Chlorophenyl)-N-methylpiperazine-1-carboxamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19ClFN3O |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H18FN3O.ClH/c1-16(10-11-2-4-12(14)5-3-11)13(18)17-8-6-15-7-9-17;/h2-5,15H,6-10H2,1H3;1H |
InChI Key |
GNSRFZHVIFOITA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)N2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.